molecular formula C4H9N3O B565037 5-Fluoro Cytosine-13C,15N2 CAS No. 1216616-31-7

5-Fluoro Cytosine-13C,15N2

Cat. No.: B565037
CAS No.: 1216616-31-7
M. Wt: 118.115
InChI Key: ZUVTWPKGUDOARJ-XZQGXACKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro Cytosine-13C,15N2 is the labelled analogue of 5-Fluorocytosine . It is a fluorinated pyrimidine analogue and a synthetic antifungal medication .


Synthesis Analysis

The synthesis of this compound involves state-of-the-art technology to produce Cytosine stable isotopes that are highly enriched and isotopically labeled to the highest standards .


Molecular Structure Analysis

The molecular formula of this compound is C4H3FN2O2 . It is a fluorinated pyrimidine analogue .


Chemical Reactions Analysis

This compound is a toxic antifungal/antimicrobial agent . It is known for its valuable contributions to scientific research .

Scientific Research Applications

Enhanced Stability in Pharmaceutical Application

5-Fluorocytosine (FC) is explored for its physical stability under different relative humidity conditions. A conjugate acid–base (CAB) cocrystal and a salt hydrate of FC were obtained with acesulfame. These forms show nonhygroscopic/slightly hygroscopic properties and resist FC hydrate formation, indicating potential for pharmaceutical applications due to improved stability (Wang et al., 2014).

Inhibition of DNA-Cytosine Methyltransferases

5-Fluorocytosine, when incorporated into DNA, inhibits methylation and affects gene expression and differentiation. DNAs with low levels of 5-fluorocytosine are potent inhibitors of DNA-cytosine methyltransferase, impacting gene control mechanisms in eukaryotic systems (Santi, Garrett, & Barr, 1983).

Applications in Single-Molecule FRET Experiments

5-Fluorocytosine is instrumental in studies involving sulfoindocarbocyanine fluorophores tethered to DNA. These studies, particularly with single-molecule FRET experiments, provide insights into the orientation of sulfoindocarbocyanine fluorophores and their interaction with DNA (Ouellet et al., 2011).

Enhancing NMR Studies of Nucleic Acids

5-Fluorocytosine has been used to differentiate two 15N-labeled nucleosides in NMR studies, aiding in the clearer understanding of nucleic acid structures and interactions. This application is critical in biochemistry and molecular biology for studying RNA and DNA fragments (Zhao et al., 1997).

Hydrogen-Bonding Interaction with DNA Bases

5-Fluorocytosine has been studied for its hydrogen-bonding base pairs with DNA bases. Understanding these interactions is essential for comprehending the structural and functional aspects of DNA and its analogs (Qiu et al., 2015).

Investigating Genetic Coding Mechanisms

Research involving 5-fluorocytosine and its interaction with peptides suggests a role in the origin of genetic coding, particularly concerning the bonding between cytosine and peptides and its relevance to the evolution of the genetic code (Niu et al., 1987).

Safety and Hazards

5-Fluoro Cytosine-13C,15N2 is a toxic antifungal/antimicrobial agent . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . Safety measures include wearing respiratory protection, avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, evacuating personnel to safe areas, avoiding breathing dust, and avoiding contact with skin, eyes or clothing .

Biochemical Analysis

Biochemical Properties

5-Fluoro Cytosine-13C,15N2 interacts with various enzymes, proteins, and other biomolecules. It is known to affect gene expression and differentiation when incorporated into DNA. The compound provides valuable contributions to scientific research, particularly in the study of metabolic conversions and the subsequent biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound is known for its valuable contributions to scientific research, particularly in the study of cellular dynamics .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to interfere with both deoxyribonucleic acid (DNA) and protein synthesis . After being actively transported into the fungal cell by membrane permeases, this compound is converted via 5-FU to 5-fluoro-uridylate .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Properties

IUPAC Name

6-amino-5-fluoro-(213C,1,3-15N2)1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i4+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRECTZIEBJDKEO-DPZTXFNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[15N][13C](=O)[15NH]C(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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